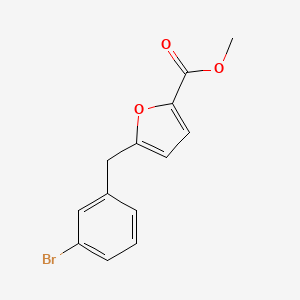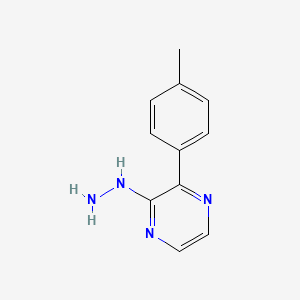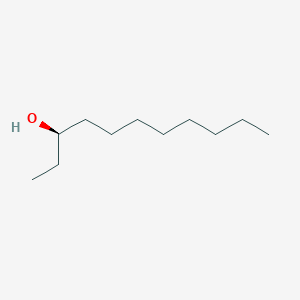
2-Deoxy D-arabino hexonic acid-delta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-désoxy-D-arabino-hexonique-δ-lactone est un analogue synthétique de monosaccharide hexose. Il est fréquemment utilisé comme bloc de construction structurel pour divers composés antibiotiques tels que la streptomycine et la kanamycine. Ce composé joue un rôle clé dans la biosynthèse des protéines glycosylées et est largement utilisé dans la recherche sur la biosynthèse des glycanes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 2-désoxy-D-arabino-hexonique-δ-lactone implique généralement la lactonisation de l'acide 2-désoxy-D-arabino-hexonique. Le chauffage de l'acide 2-désoxy-D-arabino-hexonique entraîne une lactonisation substantielle à la fusion . La décomposition de la lactone implique une déshydratation, une décarboxylation et une fission pour fournir principalement de l'eau, de la 5-(2-hydroxycthylidène)-2(5H)-furanone, du dioxyde de carbone, du monoxyde de carbone, de l'acrylaldehyde et de l'acide acétique .
Méthodes de production industrielle : Les méthodes de production industrielle de l'acide 2-désoxy-D-arabino-hexonique-δ-lactone ne sont pas largement documentées.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-désoxy-D-arabino-hexonique-δ-lactone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits.
Réduction : Les réactions de réduction peuvent modifier le cycle lactonique.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la 5-(2-hydroxycthylidène)-2(5H)-furanone, le dioxyde de carbone, le monoxyde de carbone, l'acrylaldehyde et l'acide acétique .
4. Applications de la recherche scientifique
L'acide 2-désoxy-D-arabino-hexonique-δ-lactone a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de divers composés antibiotiques.
Biologie : Le composé joue un rôle crucial dans la biosynthèse des protéines glycosylées.
Médecine : Il est impliqué dans le développement d'antibiotiques comme la streptomycine et la kanamycine.
Industrie : Le composé est utilisé dans la recherche sur la biosynthèse des glycanes et d'autres applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-désoxy-D-arabino-hexonique-δ-lactone implique son rôle de bloc de construction dans la biosynthèse des protéines glycosylées. Le composé interagit avec diverses enzymes et voies moléculaires pour faciliter la synthèse des protéines glycosylées. Les cibles moléculaires exactes et les voies impliquées sont complexes et dépendent de l'application spécifique.
Composés similaires :
- 3-Désoxy-D-ribo-hexono-1,4-lactone
- Acide 2-désoxy-lyxo-hexonique, 1,4-lactone
- Acide 3-désoxy-xylo-hexonique, 1,4-lactone
Comparaison : L'acide 2-désoxy-D-arabino-hexonique-δ-lactone est unique en raison de sa structure spécifique et de son rôle dans la biosynthèse des protéines glycosylées. Bien que des composés similaires comme la 3-désoxy-D-ribo-hexono-1,4-lactone subissent également une lactonisation, ils diffèrent par leur stabilité et les produits formés lors de la décomposition .
Applications De Recherche Scientifique
2-Deoxy D-arabino hexonic acid-delta-lactone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various antibiotic compounds.
Biology: The compound plays a crucial role in glycosylated protein biosynthesis.
Medicine: It is involved in the development of antibiotics like streptomycin and kanamycin.
Industry: The compound is used in researching glycan biosynthesis and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Deoxy D-arabino hexonic acid-delta-lactone involves its role as a building block in glycosylated protein biosynthesis. The compound interacts with various enzymes and molecular pathways to facilitate the synthesis of glycosylated proteins. The exact molecular targets and pathways involved are complex and depend on the specific application.
Comparaison Avec Des Composés Similaires
- 3-Deoxy-D-ribo-hexono-1,4-lactone
- 2-Deoxy-lyxo-hexonic acid, 1,4-lactone
- 3-Deoxy-xylo-hexonic acid, 1,4-lactone
Comparison: 2-Deoxy D-arabino hexonic acid-delta-lactone is unique due to its specific structure and role in glycosylated protein biosynthesis. While similar compounds like 3-Deoxy-D-ribo-hexono-1,4-lactone also undergo lactonization, they differ in their stability and the products formed during decomposition .
Propriétés
IUPAC Name |
4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZGWNBVNDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1=O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)
